2-(Piperidin-4-ylmethyl)aniline
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Overview
Description
2-(Piperidin-4-ylmethyl)aniline is an organic compound that features a piperidine ring attached to a benzene ring via a methylene bridge. This compound is of significant interest in organic chemistry due to its potential applications in pharmaceuticals and other chemical industries. The presence of both an aniline and a piperidine moiety in its structure makes it a versatile building block for various synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-4-ylmethyl)aniline typically involves the reaction of piperidine with benzyl chloride, followed by a reduction process. One common method includes:
N-Alkylation: Piperidine reacts with benzyl chloride in the presence of a base such as sodium hydroxide to form N-benzylpiperidine.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions to enhance yield and efficiency. The use of microwave irradiation and ionic liquids as catalysts has also been explored to achieve greener and more sustainable synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(Piperidin-4-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxides.
Reduction: Primary amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-(Piperidin-4-ylmethyl)aniline has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound is explored for its potential in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of dyes, agrochemicals, and polymers
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which is beneficial in treating conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Piperidine: A simpler structure lacking the aniline moiety.
Aniline: Lacks the piperidine ring.
N-Benzylpiperidine: An intermediate in the synthesis of 2-(Piperidin-4-ylmethyl)aniline.
Uniqueness: this compound is unique due to the presence of both an aniline and a piperidine moiety, which allows it to participate in a broader range of chemical reactions and applications compared to its simpler counterparts .
Biological Activity
However, I can provide some general insights based on the structural features of the compound and related research on similar molecules:
Potential Biological Activity
2-(Piperidin-4-ylmethyl)aniline contains both a piperidine ring and an aniline group, which are common structural motifs in many biologically active compounds. These features suggest potential for various biological activities:
- Enzyme Inhibition : Piperidine-containing compounds have shown activity as enzyme inhibitors. For example, some piperidine derivatives have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant to Alzheimer's disease therapy .
- Antiviral Properties : Some piperidin-4-yl-aminopyrimidine derivatives have shown potent activity against HIV-1, acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs) . While this compound is not an aminopyrimidine, its piperidine moiety could potentially contribute to antiviral activity if incorporated into similar structures.
- Potential for Drug Development : The compound's structure suggests it could serve as a building block for more complex molecules with various biological activities. Its unique chemical properties might make it suitable for studying biological pathways and interactions.
Research Limitations
It's important to note that without specific studies on this compound, we cannot make definitive claims about its biological activity. The actual effects would depend on various factors, including:
- Binding affinity to specific targets
- Pharmacokinetic properties
- Potential off-target effects
Future Research Directions
To fully understand the biological activity of this compound, the following studies would be necessary:
- In vitro assays : Testing the compound against various enzyme targets and cell lines to identify potential activities.
- Structure-activity relationship (SAR) studies : Comparing its activity to structurally similar compounds to understand the impact of specific molecular features.
- Pharmacokinetic studies : Investigating its absorption, distribution, metabolism, and excretion properties.
- In vivo studies : If initial results are promising, animal studies would be required to assess efficacy and safety.
Properties
Molecular Formula |
C12H18N2 |
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Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-(piperidin-4-ylmethyl)aniline |
InChI |
InChI=1S/C12H18N2/c13-12-4-2-1-3-11(12)9-10-5-7-14-8-6-10/h1-4,10,14H,5-9,13H2 |
InChI Key |
DHLKHXPSPGPAKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC2=CC=CC=C2N |
Origin of Product |
United States |
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